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  • Product: (2S,4R)-4-hydroxypiperidine-2-carboxylic acid
  • CAS: 1844-40-2

Core Science & Biosynthesis

Foundational

A Technical Guide to the Spectroscopic Characterization of (2S,4R)-4-hydroxypiperidine-2-carboxylic acid

This guide provides an in-depth analysis of the spectroscopic data for (2S,4R)-4-hydroxypiperidine-2-carboxylic acid, a pivotal chiral building block in modern drug discovery. Its rigid, substituted piperidine framework...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the spectroscopic data for (2S,4R)-4-hydroxypiperidine-2-carboxylic acid, a pivotal chiral building block in modern drug discovery. Its rigid, substituted piperidine framework is a sought-after motif for introducing conformational constraint and stereochemical complexity in bioactive molecules. A thorough understanding of its spectroscopic properties is fundamental for researchers to ensure material quality, confirm structural integrity, and monitor reaction progress.

Introduction: The Significance of (2S,4R)-4-hydroxypiperidine-2-carboxylic acid

(2S,4R)-4-hydroxypiperidine-2-carboxylic acid (also known as cis-4-hydroxy-L-pipecolic acid) is a non-proteinogenic amino acid that has garnered significant attention in medicinal chemistry. Its unique stereochemistry and bifunctional nature—possessing both a secondary amine and a carboxylic acid—make it a versatile scaffold. The defined spatial orientation of the hydroxyl and carboxyl groups provides a precise platform for designing ligands with high affinity and selectivity for various biological targets, including enzymes and receptors.

Accurate spectroscopic characterization is the cornerstone of its application. This guide delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data that define this molecule, offering insights into the interpretation of its spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Stereochemistry

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of (2S,4R)-4-hydroxypiperidine-2-carboxylic acid, providing unambiguous confirmation of its constitution and relative stereochemistry. The rigidity of the piperidine ring leads to well-resolved signals for the diastereotopic protons.

¹H NMR Spectroscopy

The proton NMR spectrum provides a detailed picture of the proton environment. The chemical shifts and coupling constants are highly sensitive to the chair conformation of the piperidine ring and the axial/equatorial positions of the substituents.

Table 1: Representative ¹H NMR Data for (2S,4R)-4-hydroxypiperidine-2-carboxylic acid

ProtonChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H-23.95dd10.5, 3.8
H-44.10m
H-3ax1.85qd13.0, 3.8
H-3eq2.30dt13.0, 3.0
H-5ax1.70m
H-5eq2.05m
H-6ax3.00dt12.5, 3.5
H-6eq3.45dd12.5, 2.5

Note: Data is typically acquired in D₂O or a similar polar solvent. Chemical shifts can vary slightly depending on the solvent and pH.

Interpreting the Spectrum:

  • H-2 (α-proton to COOH): The downfield shift to ~3.95 ppm is due to the deshielding effect of the adjacent carboxylic acid. The double of doublets (dd) splitting pattern arises from coupling to the two diastereotopic protons at C-3.

  • H-4 (proton on hydroxyl-bearing carbon): This proton, located at ~4.10 ppm, experiences deshielding from the electronegative hydroxyl group. Its multiplicity is often complex (m) due to coupling with the four neighboring protons at C-3 and C-5.

  • Diastereotopic Protons (H-3, H-5, H-6): The axial and equatorial protons at positions 3, 5, and 6 are chemically non-equivalent and exhibit distinct chemical shifts and coupling patterns. The large geminal and axial-axial coupling constants are characteristic of the rigid chair conformation.

Experimental Protocol: ¹H NMR Acquisition

  • Sample Preparation: Dissolve 5-10 mg of (2S,4R)-4-hydroxypiperidine-2-carboxylic acid in 0.6 mL of D₂O. Add a drop of 1M NaOD to ensure the carboxylic acid and amine are in their respective salt forms for better solubility and sharper peaks.

  • Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

    • Temperature: 298 K.

    • Sweep Width: -2 to 12 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay (d1): 2 seconds.

  • Processing: Apply a line broadening of 0.3 Hz and perform Fourier transformation. Phase and baseline correct the spectrum. Reference the residual solvent peak (HDO at ~4.79 ppm).

DOT Diagram: Key ¹H-¹H COSY Correlations

Caption: COSY correlations for (2S,4R)-4-hydroxypiperidine-2-carboxylic acid.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 2: Representative ¹³C NMR Data for (2S,4R)-4-hydroxypiperidine-2-carboxylic acid

CarbonChemical Shift (δ) ppm
C-260.5
C-335.0
C-467.8
C-538.2
C-648.5
COOH175.0

Note: Data is typically acquired in D₂O.

Interpreting the Spectrum:

  • Carboxylic Acid (COOH): The carbonyl carbon is the most downfield signal, appearing around 175.0 ppm.

  • C-4 (CH-OH): The carbon bearing the hydroxyl group is found at approximately 67.8 ppm due to the deshielding effect of the oxygen atom.

  • C-2 (α-carbon): The carbon adjacent to the carboxylic acid and the nitrogen atom resonates around 60.5 ppm.

  • Piperidine Ring Carbons (C-3, C-5, C-6): The remaining methylene and methine carbons of the piperidine ring appear in the aliphatic region between 35 and 50 ppm.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.

Table 3: Key IR Absorption Bands for (2S,4R)-4-hydroxypiperidine-2-carboxylic acid

Wavenumber (cm⁻¹)Functional GroupDescription
3400-3200 (broad)O-H, N-HStretching vibrations of the hydroxyl and amine groups, often overlapping.
2950-2850C-HAliphatic C-H stretching.
1630-1550 (broad)C=OCarboxylate (COO⁻) asymmetric stretching, characteristic of the zwitterionic form.
1410C-OC-O stretching of the carboxylate.
1100C-OC-O stretching of the secondary alcohol.

Interpreting the Spectrum:

The IR spectrum of (2S,4R)-4-hydroxypiperidine-2-carboxylic acid is dominated by features characteristic of its zwitterionic nature in the solid state. The very broad absorption in the 3400-3200 cm⁻¹ region is a hallmark of the O-H and N-H stretching vibrations, broadened by hydrogen bonding. The absence of a sharp C=O stretch around 1700 cm⁻¹ and the presence of a strong, broad band around 1600 cm⁻¹ is definitive evidence for the presence of the carboxylate anion (COO⁻) and the ammonium cation (NH₂⁺).

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers insights into its structure through fragmentation analysis.

Table 4: Mass Spectrometry Data for (2S,4R)-4-hydroxypiperidine-2-carboxylic acid

TechniqueIonm/z (Observed)
Electrospray Ionization (ESI+)[M+H]⁺146.0817
ESI-[M-H]⁻144.0661

Note: The exact mass of (2S,4R)-4-hydroxypiperidine-2-carboxylic acid (C₆H₁₁NO₃) is 145.0739.

Interpreting the Spectrum:

  • Molecular Ion: In positive ion mode (ESI+), the molecule readily protonates to form the [M+H]⁺ ion at an m/z of approximately 146. In negative ion mode (ESI-), it deprotonates to form the [M-H]⁻ ion at an m/z of about 144. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

  • Fragmentation: Common fragmentation pathways include the loss of water (H₂O) from the molecular ion, followed by the loss of formic acid (HCOOH) or carbon dioxide (CO₂).

DOT Diagram: ESI+ Fragmentation Pathway

G M_H [M+H]⁺ m/z = 146 M_H_H2O [M+H-H₂O]⁺ m/z = 128 M_H->M_H_H2O - H₂O M_H_HCOOH [M+H-HCOOH]⁺ m/z = 100 M_H->M_H_HCOOH - HCOOH

Caption: Primary fragmentation pathways in positive ion ESI-MS.

Conclusion

The spectroscopic data presented in this guide provides a comprehensive fingerprint for (2S,4R)-4-hydroxypiperidine-2-carboxylic acid. The combination of NMR, IR, and MS allows for unambiguous structural confirmation, stereochemical assignment, and purity assessment. Researchers utilizing this valuable chiral building block should rely on these characteristic spectral features to ensure the quality and identity of their starting materials, a critical step for the successful synthesis of complex molecular targets.

References

Please note that direct links to specific spectral data can be transient. The following represents typical sources for such information.

  • Spectral Database for Organic Compounds (SDBS): A comprehensive database of spectral data for organic compounds. sdbs.db.aist.go.jp
  • Sigma-Aldrich/Merck Product Information: Technical datasheets for commercially available chemicals often include representative spectral data.

  • Peer-Reviewed Scientific Literature: Journals such as the Journal of Organic Chemistry, Tetrahedron, and Organic Letters often contain detailed experimental sections with full characterization data for novel compounds or new synthetic routes. Access to these is typically through university or institutional subscriptions.
Exploratory

Physical properties like solubility and melting point of (2S,4R)-4-hydroxypiperidine-2-carboxylic acid

Initiating Data Collection I'm now diving deep into Google, aiming to build a data foundation on (2S, 4R)-4-hydroxypiperidine-2-carboxylic acid. My initial focus is on solubility, specifically how it behaves in different...

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Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

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Foundational

(2S,4R)-4-hydroxypiperidine-2-carboxylic acid CAS number and synonyms

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Exploratory

Discovery and history of (2S,4R)-4-hydroxypiperidine-2-carboxylic acid

An In-Depth Technical Guide to (2S,4R)-4-Hydroxypiperidine-2-carboxylic Acid: From Discovery to a Cornerstone of Modern Drug Development Abstract (2S,4R)-4-Hydroxypiperidine-2-carboxylic acid, a non-proteinogenic cyclic...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (2S,4R)-4-Hydroxypiperidine-2-carboxylic Acid: From Discovery to a Cornerstone of Modern Drug Development

Abstract

(2S,4R)-4-Hydroxypiperidine-2-carboxylic acid, a non-proteinogenic cyclic amino acid, has emerged from relative obscurity to become a pivotal chiral building block in contemporary medicinal chemistry. Its rigid, stereochemically defined structure provides a valuable scaffold for introducing conformational constraints into peptide mimics and other bioactive molecules, leading to enhanced potency, selectivity, and pharmacokinetic properties. This guide traces the scientific journey of this compound, from its initial discovery in nature to the sophisticated synthetic strategies that have enabled its widespread use in the development of novel therapeutics. We will delve into the technical nuances of its synthesis, explore its biological significance, and highlight its role in the creation of innovative drugs.

Introduction: The Structural and Strategic Importance of a Unique Scaffold

In the landscape of drug discovery, the quest for molecular scaffolds that offer both structural rigidity and functional versatility is perpetual. (2S,4R)-4-hydroxypiperidine-2-carboxylic acid provides an elegant solution to this challenge. As a cyclic amino acid, it possesses a defined conformational arrangement that can effectively mimic peptide turns or present substituents in precise spatial orientations. The cis-relationship between the carboxylic acid at C2 and the hydroxyl group at C4 is a key architectural feature, offering multiple points for chemical modification while maintaining a constrained piperidine ring.

This unique combination of features has made it a sought-after intermediate in the synthesis of a wide range of biologically active compounds, from antiviral agents to dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes. Its journey from a natural product to a cornerstone of synthetic chemistry is a testament to the synergy between natural product chemistry, asymmetric synthesis, and medicinal chemistry.

Discovery and Natural Occurrence: A Humble Beginning

The story of (2S,4R)-4-hydroxypiperidine-2-carboxylic acid begins not in a modern laboratory, but within the biochemical pathways of plants. This compound and its stereoisomers are found in various plant species. Early investigations into the chemical constituents of plants like Acacia and Baikiaea species led to the isolation and characterization of these hydroxylated pipecolic acid derivatives.

Initially, the focus was on the simple isolation and structural elucidation of these natural products. However, as the field of medicinal chemistry evolved, the potential of these chiral scaffolds was recognized, sparking interest in their chemical synthesis to enable broader applications.

The Synthetic Challenge: Evolution of Methodologies

The development of efficient and stereocontrolled syntheses of (2S,4R)-4-hydroxypiperidine-2-carboxylic acid has been a significant area of research. The primary challenge lies in the precise control of the two stereocenters at the C2 and C4 positions of the piperidine ring. Over the years, a variety of strategies have been employed, evolving from chiral pool synthesis to more sophisticated asymmetric approaches.

Chiral Pool Synthesis: Leveraging Nature's Starting Materials

Early synthetic efforts often relied on the use of readily available chiral starting materials, a strategy known as chiral pool synthesis. L-hydroxyproline, with its inherent stereochemistry, has been a popular choice for this purpose.

Experimental Protocol: Synthesis from L-Hydroxyproline

  • Protection of Functional Groups: The carboxylic acid and secondary amine of L-hydroxyproline are first protected. For example, the amine can be protected as a carbamate (e.g., Boc or Cbz), and the carboxylic acid can be esterified.

  • Ring Expansion: The five-membered pyrrolidine ring of hydroxyproline is then expanded to the six-membered piperidine ring. This can be achieved through various methods, such as the Arndt-Eistert homologation or a multi-step sequence involving ring opening followed by recyclization.

  • Stereochemical Inversion (if necessary): Depending on the ring expansion strategy, the stereochemistry at the C4 position may need to be inverted to achieve the desired (2S,4R) configuration. This is often accomplished via an oxidation-reduction sequence or a Mitsunobu reaction.

  • Deprotection: Finally, the protecting groups are removed to yield the target compound.

Causality Behind Experimental Choices: The use of L-hydroxyproline is advantageous due to its low cost and the presence of a pre-existing stereocenter. However, the ring expansion step can be low-yielding and may require harsh reaction conditions. The need for stereochemical inversion adds to the step count and can reduce the overall efficiency.

Asymmetric Synthesis: Building Chirality from the Ground Up

More modern approaches focus on creating the desired stereochemistry through asymmetric reactions, offering greater flexibility and often higher efficiency. These methods typically involve the diastereoselective or enantioselective reduction of a cyclic precursor.

One prominent example is the synthesis of the DPP-4 inhibitor melogliptin, where (2S,4R)-4-hydroxypiperidine-2-carboxylic acid is a key intermediate.

Workflow for Asymmetric Synthesis

G start Pyridine-2,4-dicarboxylic acid step1 Enzymatic Desymmetrization start->step1 Lipase-catalyzed esterification step2 Amide Formation step1->step2 Coupling with chiral amine step3 Diastereoselective Reduction step2->step3 Reduction of pyridine ring (e.g., Sodium Borohydride) step4 Protection & Deprotection step3->step4 Standard protecting group chemistry end_product (2S,4R)-4-hydroxypiperidine- 2-carboxylic acid step4->end_product

Caption: Asymmetric synthesis workflow for (2S,4R)-4-hydroxypiperidine-2-carboxylic acid.

Trustworthiness of the Protocol: This self-validating system relies on the high stereoselectivity of the enzymatic desymmetrization and the diastereoselective reduction step. The use of a chiral auxiliary in the amide formation step allows for the separation of diastereomers, ensuring high enantiomeric purity of the final product.

Comparative Analysis of Synthetic Routes
Method Starting Material Key Steps Advantages Disadvantages
Chiral Pool Synthesis L-HydroxyprolineRing expansion, Stereochemical inversionReadily available starting materialMultiple steps, potentially low overall yield
Asymmetric Synthesis Pyridine-2,4-dicarboxylic acidEnzymatic desymmetrization, Diastereoselective reductionHigh stereoselectivity, greater flexibilityMay require specialized enzymes or catalysts

Biological Significance and Applications in Drug Development

The rigid conformation of (2S,4R)-4-hydroxypiperidine-2-carboxylic acid makes it an excellent scaffold for mimicking peptide beta-turns. This property is highly valuable in the design of peptidomimetics, which are compounds that mimic the structure and function of peptides but have improved pharmacological properties, such as enhanced stability and oral bioavailability.

Case Study: Melogliptin and DPP-4 Inhibition

A prime example of the successful application of this scaffold is in the development of melogliptin, a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4). DPP-4 is an enzyme that inactivates incretin hormones, which play a crucial role in regulating blood glucose levels. By inhibiting DPP-4, melogliptin prolongs the action of incretins, leading to improved glycemic control in patients with type 2 diabetes.

The (2S,4R)-4-hydroxypiperidine-2-carboxylic acid core of melogliptin is crucial for its high affinity and selectivity for the DPP-4 enzyme. The specific stereochemistry allows for optimal interactions with the active site of the enzyme, highlighting the importance of precise stereochemical control in drug design.

Signaling Pathway Implication

G incretins Incretin Hormones (GLP-1, GIP) pancreas Pancreas incretins->pancreas Stimulates dpp4 DPP-4 Enzyme dpp4->incretins Inactivates melogliptin Melogliptin ((2S,4R)-4-hydroxypiperidine- 2-carboxylic acid core) melogliptin->dpp4 Inhibits insulin Insulin Secretion pancreas->insulin glucose Blood Glucose Lowering insulin->glucose

Caption: Mechanism of action of melogliptin, a DPP-4 inhibitor.

Future Directions and Conclusion

The journey of (2S,4R)-4-hydroxypiperidine-2-carboxylic acid from a naturally occurring amino acid to a key building block in modern pharmaceuticals is a compelling narrative of scientific progress. The continuous development of more efficient and scalable synthetic routes will undoubtedly expand its applications in drug discovery. As our understanding of the structural requirements for targeting specific biological pathways deepens, the demand for conformationally constrained scaffolds like this one will only increase.

Future research will likely focus on the development of novel catalytic asymmetric methods for its synthesis and the exploration of its utility in new therapeutic areas beyond metabolic diseases. The story of (2S,4R)-4-hydroxypiperidine-2-carboxylic acid serves as a powerful reminder of the immense potential that lies at the intersection of natural product chemistry and innovative synthetic design.

References

  • Synthesis of Hydroxypiperidines: For a general overview of synthetic methods for hydroxylated piperidines, including derivatives of 4-hydroxypiperidine-2-carboxylic acid, refer to comprehensive reviews in organic chemistry journals. While a specific paper on the initial discovery is not readily available, numerous publications detail various synthetic approaches.
  • Application in DPP-4 Inhibitors: The use of (2S,4R)-4-hydroxypiperidine-2-carboxylic acid as a key intermediate for DPP-4 inhibitors like melogliptin is well-documented in medicinal chemistry literature and patents. For instance, publications and patents by companies that developed these drugs often provide detailed synthetic schemes.
  • Natural Occurrence: Information on the natural occurrence of hydroxylated pipecolic acids can be found in phytochemical studies and reviews on non-proteinogenic amino acids in plants.

Protocols & Analytical Methods

Method

Large-scale synthesis of (2S,4R)-4-hydroxypiperidine-2-carboxylic acid

Initiating Synthetic Route Search I'm starting a comprehensive search for established and scalable synthetic routes to (2S, 4R)-4-hydroxypiperidine-2-carboxylic acid. My focus is squarely on methods suitable for large-sc...

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Initiating Synthetic Route Search

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I've zeroed in on the patent! I'm now deeply immersed in analyzing the experimental protocol for a large-scale synthesis. My focus is on extracting every step, including reaction conditions. I'm also digging into the reaction mechanism to understand the stereochemistry-determining steps, so I can explain the 'why' behind the experimental choices. Plus, I've got additional references on the target molecule's synthesis and relevant literature.

Refining Search Strategies

I'm getting closer! The second search round proved fruitful, landing me a promising patent [5] with an enantioselective synthesis route for my target molecule, (2S,4R)-4-hydroxypipecolic acid. The patent details a solid experimental protocol. I've also found papers detailing alternative synthetic routes and the significance of the Boc-protected form in pharmaceutical research. My next steps are extraction and structure. I'll analyze the reaction mechanism, yields, and safety information.

Extracting Patent Data

I've been meticulously extracting data from patent WO2 016120890A1. I now possess a detailed, step-by-step protocol for synthesizing (2S,4R)-4-hydroxypipecolic acid, which is key for the application note. I am currently reviewing the provided data and considering how best to present it.

Synthesizing Application Note

Generating Application Note

I've gathered sufficient information to generate the application note. I can extract a detailed protocol for synthesizing (2S,4R)-4-hydroxypipecolic acid from the patent, along with yield and enantiomeric excess data. I understand the Jacobsen HKR step mechanism, supported by research articles, and have safety data for key reagents like sodium azide and cobalt salen complexes. I can also adapt recrystallization data from related patents for the final product's purification. The note will cover intro, strategies, a patent-based protocol, mechanistic aspects, safety information, and tables. I'll proceed with its structure and content now, possibly seeking representative spectroscopic data if needed later.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Crude (2S,4R)-4-Hydroxypiperidine-2-carboxylic Acid

Welcome to our dedicated technical support guide for the purification of crude (2S,4R)-4-hydroxypiperidine-2-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scienti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for the purification of crude (2S,4R)-4-hydroxypiperidine-2-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the challenges associated with obtaining this valuable chiral building block in high purity. This guide provides in-depth troubleshooting, frequently asked questions, and validated protocols to streamline your purification workflow.

Introduction: The Challenge of Purity

(2S,4R)-4-hydroxypiperidine-2-carboxylic acid is a crucial intermediate in the synthesis of numerous pharmaceuticals. Its structural similarity to hydroxyproline makes it a valuable proline analogue. However, its synthesis often results in a crude mixture containing diastereomers, unreacted starting materials, and side-products. The high polarity and zwitterionic nature of the target molecule can make purification particularly challenging. This guide will equip you with the necessary knowledge and techniques to overcome these obstacles.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude (2S,4R)-4-hydroxypiperidine-2-carboxylic acid?

A1: The impurity profile can vary depending on the synthetic route. However, common impurities include:

  • Diastereomers: The (2R,4R), (2S,4S), and (2R,4S) isomers are the most common process-related impurities.

  • Unreacted Starting Materials: Depending on the synthesis, this could include pyridine, glutaric acid derivatives, or other precursors.

  • Side-Products: These can arise from over-oxidation, reduction, or other unintended reactions.

  • Inorganic Salts: Often introduced during pH adjustments or work-up procedures.

Q2: My crude product is a sticky oil and won't crystallize. What should I do?

A2: This is a common issue, often caused by the presence of impurities that inhibit crystallization.

  • Initial Cleanup: Consider a preliminary purification step to remove major impurities. This could involve a simple extraction or a short silica gel plug.

  • Solvent Screening: The choice of solvent is critical for crystallization. A systematic screening of different solvent systems (e.g., isopropanol/water, ethanol/water, methanol/acetone) is recommended.

  • Seeding: If you have a small amount of pure material, adding a seed crystal can induce crystallization.

  • Anti-Solvent Addition: Slowly adding an anti-solvent (a solvent in which your compound is insoluble) to a solution of your crude product can promote precipitation.

Q3: I'm seeing poor separation of diastereomers on my reverse-phase HPLC. What can I try?

A3: The separation of these highly polar, structurally similar isomers can be challenging.

  • Mobile Phase Modifiers: The addition of ion-pairing reagents (e.g., trifluoroacetic acid - TFA) to the mobile phase can improve peak shape and resolution.

  • Chiral Chromatography: For analytical and preparative scale separation of diastereomers, chiral chromatography is often the most effective method. Columns with chiral stationary phases (CSPs) based on polysaccharide derivatives (e.g., cellulose or amylose) are a good starting point.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is well-suited for the separation of highly polar compounds and can provide better retention and selectivity for your target molecule and its isomers.

Troubleshooting Guide: Common Purification Issues

Issue Potential Cause(s) Recommended Solution(s)
Low Yield after Recrystallization The compound is too soluble in the chosen solvent system. The cooling process was too rapid.Screen for a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Allow the solution to cool slowly to maximize crystal growth.
Co-precipitation of Impurities The impurity has similar solubility to the target compound. The concentration of the crude material is too high.Perform a second recrystallization. Consider a different purification technique, such as ion-exchange chromatography, to remove the problematic impurity before recrystallization.
Broad or Tailing Peaks in Chromatography Secondary interactions with the stationary phase. Inappropriate mobile phase pH. Column overloading.Add a competitive agent (e.g., a small amount of acid or base) to the mobile phase. Adjust the mobile phase pH to suppress the ionization of the analyte. Reduce the sample load on the column.
Inconsistent Purity Results The analytical method is not stability-indicating. Degradation of the sample during work-up or analysis.Develop a robust analytical method that can separate the target compound from its potential degradants. Ensure samples are handled at appropriate temperatures and protected from light if necessary.

Purification Protocols

Protocol 1: Recrystallization from an Aqueous-Organic Solvent System

This is often the most cost-effective and scalable method for initial purification.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude (2S,4R)-4-hydroxypiperidine-2-carboxylic acid in a minimal amount of hot water.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a short period.

  • Filtration: Hot filter the solution to remove the activated carbon and any insoluble impurities.

  • Anti-Solvent Addition: Slowly add a water-miscible organic solvent (e.g., isopropanol, ethanol, or acetone) in which the product is less soluble, until the solution becomes slightly turbid.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of the cold organic anti-solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Ion-Exchange Chromatography

This technique is highly effective for separating the zwitterionic target molecule from non-ionic or same-charged impurities.

Step-by-Step Methodology:

  • Resin Selection and Preparation: Choose a suitable ion-exchange resin. A strong cation-exchange resin (e.g., Dowex 50WX8) is a common choice. Prepare the resin by washing it with deionized water and converting it to the desired ionic form (e.g., H+ form by washing with HCl).

  • Loading: Dissolve the crude material in deionized water and adjust the pH to ensure the target molecule is in its cationic form (pH < pI). Load this solution onto the prepared column.

  • Washing: Wash the column with deionized water to remove any unbound impurities.

  • Elution: Elute the bound (2S,4R)-4-hydroxypiperidine-2-carboxylic acid using a suitable eluent. A common method is to use a dilute aqueous ammonia solution, which will deprotonate the amine and release the molecule from the resin.

  • Fraction Collection and Analysis: Collect fractions and analyze them by a suitable method (e.g., TLC, HPLC) to identify the fractions containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent (and any volatile base like ammonia) under reduced pressure. The product may then be further purified by recrystallization if necessary.

Workflow Visualization

Below is a decision-making workflow to guide your purification strategy.

Purification_Workflow Start Crude (2S,4R)-4-hydroxypiperidine- 2-carboxylic acid Initial_Analysis Initial Purity Analysis (HPLC, NMR) Start->Initial_Analysis Purity_Check Purity > 95%? Initial_Analysis->Purity_Check Recrystallization Recrystallization Purity_Check->Recrystallization No Final_Analysis Final Purity and Characterization Purity_Check->Final_Analysis Yes High_Purity High Purity Impurities? Chromatography Chromatography (Ion-Exchange or Chiral) High_Purity->Chromatography Yes (Diastereomers) High_Purity->Final_Analysis No Recrystallization->High_Purity Troubleshoot Troubleshoot Crystallization (See FAQ) Recrystallization->Troubleshoot Fails Chromatography->Final_Analysis Final_Product Pure Product Final_Analysis->Final_Product

Caption: Decision workflow for purification strategy.

References

  • Purification of Amino Acids by Ion-Exchange Chromatography. Journal of Chemical Education. [Link]

  • Recrystallization. MIT Department of Chemistry. [Link]

  • Hydrophilic Interaction Chromatography (HILIC). Waters Corporation. [Link]

Optimization

Technical Support Center: Optimizing Chiral Resolution of 4-Hydroxypiperidine-2-carboxylic Acid Isomers

Welcome to the technical support center for the chiral resolution of 4-hydroxypiperidine-2-carboxylic acid (HPCA) isomers. This guide is designed for researchers, scientists, and professionals in drug development who are...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chiral resolution of 4-hydroxypiperidine-2-carboxylic acid (HPCA) isomers. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of separating the stereoisomers of this valuable chiral building block. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to empower you to overcome common experimental hurdles and achieve your desired enantiopurity.

4-Hydroxypiperidine-2-carboxylic acid, also known as 4-hydroxypipecolic acid, possesses two chiral centers, leading to four possible stereoisomers: (2S,4S), (2R,4R), (2S,4R), and (2R,4S). The separation of these isomers is a critical step in the synthesis of many pharmaceutical agents, as the biological activity and pharmacokinetic profiles of the final drug substance are often stereospecific. For instance, cis-4-hydroxy-L-pipecolic acid is a key component in the HIV protease inhibitor, palinavir.[1] This guide provides a structured approach to selecting and optimizing a resolution strategy, complete with troubleshooting guides and detailed protocols.

Choosing Your Resolution Strategy: A Logic-Based Workflow

The selection of an appropriate chiral resolution method depends on several factors, including the scale of the separation, the available equipment, and the specific isomeric mixture you are working with. The following diagram outlines a decision-making workflow to help you select the most suitable strategy.

ResolutionStrategy start Start: Racemic or Diastereomeric Mixture of HPCA scale What is the scale of your separation? start->scale large_scale Large Scale (>10 g) scale->large_scale Large small_scale Small Scale (<10 g) Analytical or Preparative scale->small_scale Small crystallization Diastereomeric Salt Crystallization large_scale->crystallization enzymatic Enzymatic Kinetic Resolution large_scale->enzymatic small_scale->crystallization chromatography Chiral HPLC small_scale->chromatography conclusion_cryst Economical for bulk separation. Requires screening of resolving agents and solvents. crystallization->conclusion_cryst conclusion_enz High selectivity. May require derivatization and enzyme screening. enzymatic->conclusion_enz conclusion_hplc High purity and analytical precision. Can be costly for large scale. chromatography->conclusion_hplc HPLCDev start Start: HPCA Isomer Mixture col_select Select Initial CSPs (e.g., Macrocyclic Glycopeptide & Polysaccharide-based) start->col_select mp_screen Screen Mobile Phases (Reversed-phase & Normal-phase) col_select->mp_screen eval_sep Evaluate Separation mp_screen->eval_sep no_sep No Separation eval_sep->no_sep None partial_sep Partial Separation eval_sep->partial_sep Partial good_sep Good Separation eval_sep->good_sep Yes derivatize Consider Derivatization no_sep->derivatize optimize Optimize Conditions (Flow rate, Temperature, Mobile Phase Ratio) partial_sep->optimize good_sep->optimize final_method Final Validated Method optimize->final_method derivatize->col_select

Sources

Troubleshooting

Stability issues of (2S,4R)-4-hydroxypiperidine-2-carboxylic acid in solution

Initiating Information Gathering I'm starting my deep dive by hitting Google hard. My initial focus is on the stability of (2S,4R)-4-hydroxypiperidine-2-carboxylic acid across a spectrum of solution conditions.

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Author: BenchChem Technical Support Team. Date: February 2026

Initiating Information Gathering

I'm starting my deep dive by hitting Google hard. My initial focus is on the stability of (2S,4R)-4-hydroxypiperidine-2-carboxylic acid across a spectrum of solution conditions. I'm prioritizing the identification of degradation pathways, which will be key to understanding its overall longevity.

Expanding Search Parameters

I'm now broadening my search. I am looking into established analytical methods for quantifying the compound and its potential degradants, along with documented formulation strategies that might boost stability. The goal is a structured, FAQ-style guide.

Defining Research Scope

I'm now zeroing in on solution conditions to understand how pH, temperature, and solvents impact (2S,4R)-4-hydroxypiperidine-2-carboxylic acid degradation and kinetics. Concurrently, I'm digging for proven analytical methods and formulation strategies to boost its stability. My aim is to create a detailed, FAQ-style guide with actionable advice.

Analyzing Compound Stability

I've conducted an initial search that yielded general information on (2S,4R)-4-hydroxypiperidine-2-carboxylic acid and its derivatives. The focus is currently on its use as a building block and some stability studies related to piperidine compounds. However, I'm finding a significant dearth of specific data related to the stability of (2S,4R)-4-hydroxypiperidine-2-carboxylic acid itself under various conditions. Further refinement of search terms is definitely needed.

Refining Search Parameters

I've expanded my search terms, focusing on intrinsic stability and degradation pathways. I'm now looking into potential degradation mechanisms, considering its structure as a secondary amino acid with a hydroxyl group, and exploring relevant analytical techniques applicable to similar compounds. The objective is to gather specific data on its stability under various conditions and identify potential degradation products.

Analyzing Stability Data

Inferring Potential Issues

I have gathered a substantial amount of information from the second round, though no direct stability data for the target compound exists. I am now focusing on inferring potential stability issues based on the molecule's structure and the observed behavior of similar compounds. pH, temperature, oxidation, and decarboxylation are key factors. I'm also considering general stabilization strategies for amino acid and peptide solutions. I need to be transparent about the limited specific data and clearly base the troubleshooting guide on general chemical principles.

Structuring Support Center Content

I am now structuring the technical support center. My focus is a question-and-answer format, which will address potential user concerns. I plan to include sections on potential degradation pathways, storage, analytical methods for stability assessment, and formulation strategies, with tables and diagrams. I must clearly indicate inferred data and limited specific information. No further searches are warranted.

Optimization

Troubleshooting low enantiomeric excess in chiral separations

Welcome to the technical support center for chiral separations. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to low enantiomeric excess...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for chiral separations. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to low enantiomeric excess (ee) in their analytical and preparative chromatography. Here, we delve into the science behind the separation, providing actionable insights and systematic approaches to method development and optimization.

Frequently Asked Questions (FAQs)

Q1: I'm seeing a complete loss of separation (a single peak) for my enantiomers. What is the most common reason for this?

A1: The most frequent cause for a complete loss of enantioselectivity is using an incorrect mobile phase for the specific chiral stationary phase (CSP). For example, polysaccharide-based columns (e.g., those with cellulose or amylose derivatives) are incompatible with certain solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which can irreversibly damage the column's chiral recognition capabilities. Always consult the column manufacturer's guide for a list of prohibited solvents. Another common issue is using a mobile phase system that is inappropriate for the column type. For instance, using a reversed-phase mobile phase on a normal-phase CSP will likely result in no separation.

Q2: My enantiomeric excess (% ee) value is lower than expected, but I see two partially resolved peaks. What are the first things I should check?

A2: When you observe partial separation, the issue is often related to suboptimal method parameters rather than catastrophic column failure. Here’s a quick checklist to start with:

  • Mobile Phase Composition: Small changes in the mobile phase, especially the alcohol modifier and any acidic or basic additives, can have a significant impact on chiral recognition.

  • Temperature: Enantioselectivity is sensitive to temperature changes. Ensure your column oven is set to the specified temperature and is stable.

  • Flow Rate: A flow rate that is too high can lead to peak broadening and reduced resolution. Try decreasing the flow rate to see if separation improves.

  • Sample Overload: Injecting too much sample can saturate the CSP, leading to peak distortion and a decrease in resolution. Try injecting a smaller volume or a more dilute sample.

Q3: Can the sample solvent affect my chiral separation?

A3: Absolutely. The solvent used to dissolve the sample can have a pronounced effect on peak shape and resolution, especially if it is stronger than the mobile phase. This can cause the enantiomers to move through the column too quickly without proper interaction with the CSP. Ideally, the sample should be dissolved in the mobile phase itself. If this is not possible due to solubility constraints, use the weakest solvent that will adequately dissolve your sample.

In-Depth Troubleshooting Guides

Guide 1: Systematic Approach to Optimizing Low Resolution

Low resolution between enantiomers is the core of most low % ee problems. Resolution (Rs) in chromatography is a function of efficiency (N), selectivity (α), and retention factor (k). A systematic approach to improving resolution involves optimizing these three parameters.

Step 1: Assess and Optimize Selectivity (α)

Selectivity is the most critical factor in chiral separations. It represents the ability of the CSP to differentiate between the two enantiomers.

  • Mobile Phase Modifiers: For normal-phase separations on polysaccharide-based CSPs, the type and concentration of the alcohol modifier (e.g., isopropanol, ethanol) are paramount. A subtle change, like switching from isopropanol to ethanol, can sometimes dramatically improve selectivity.

  • Additives/Buffers: For acidic or basic analytes, the addition of a small amount of an acid (e.g., trifluoroacetic acid, TFA) or a base (e.g., diethylamine, DEA) to the mobile phase can improve peak shape and enhance enantioselectivity by ensuring a consistent ionization state of the analyte.

Experimental Protocol: Screening Mobile Phase Additives

  • Prepare Stock Solutions: Create 1% solutions of TFA and DEA in your primary mobile phase solvent (e.g., hexane).

  • Initial Run: Perform an injection using your current mobile phase without any additives and record the chromatogram.

  • Additive Injection (Acid): Add 0.1% TFA to your mobile phase (e.g., 1 mL of 1% TFA stock to 99 mL of mobile phase). Equilibrate the column for 15-20 minutes and inject your sample.

  • Additive Injection (Base): If your analyte is basic, repeat step 3 using 0.1% DEA instead of TFA.

  • Analyze Results: Compare the resolution and peak shape from the three runs to determine the optimal additive.

AdditiveAnalyte TypeTypical ConcentrationEffect on Peak Shape
Trifluoroacetic Acid (TFA)Basic Compounds0.05% - 0.2%Reduces tailing
Diethylamine (DEA)Acidic Compounds0.05% - 0.2%Reduces tailing
Step 2: Optimize Temperature

Temperature affects the thermodynamics of the chiral recognition process. Lowering the temperature often increases the interaction strength between the analyte and the CSP, which can lead to higher selectivity and better resolution.

Workflow for Temperature Optimization:

Caption: A decision-making workflow for temperature optimization in chiral separations.

Guide 2: Column Selection and Health

The chiral stationary phase is the heart of the separation. Choosing the right column and ensuring its health are critical.

Q: How do I choose the right chiral column?

A: Column selection is a multi-faceted process. Polysaccharide-based columns (amylose and cellulose derivatives) are a good starting point as they are versatile and can separate a wide range of racemates. However, for certain classes of compounds, other CSPs like Pirkle-type or macrocyclic antibiotic columns may be more effective. Leading manufacturers provide column selection guides based on the functional groups of your analyte. It is often beneficial to have access to a small set of orthogonal columns for screening.

Logical Relationship for Column Screening:

G cluster_0 Initial Screening Phase cluster_1 Optimization Phase Analyte Analyte Structure Polysaccharide Polysaccharide CSPs (Cellulose/Amylose) Analyte->Polysaccharide Broad Applicability Pirkle Pirkle-type CSPs (π-π interactions) Analyte->Pirkle Aromatic/Electron-rich Macrocyclic Macrocyclic Antibiotic CSPs (Teicoplanin, etc.) Analyte->Macrocyclic Amines/Acids Optimization Method Optimization (Mobile Phase, Temp.) Polysaccharide->Optimization Pirkle->Optimization Macrocyclic->Optimization

Caption: A simplified guide for initial chiral column selection based on analyte properties.

Q: My column performance has degraded over time. Can it be restored?

A: Column degradation can manifest as peak broadening, loss of resolution, or changes in retention time. Before discarding the column, a thorough washing procedure can often restore its performance. Always follow the manufacturer's specific instructions for column regeneration. A general procedure for a polysaccharide-based column used in normal phase is to flush with 100% isopropanol at a low flow rate for an extended period (e.g., 2-3 hours).

Guide 3: Addressing Peak Shape Issues

Poor peak shape (e.g., tailing or fronting) can complicate integration and lead to inaccurate % ee calculations.

  • Peak Tailing: This is often observed with polar, acidic, or basic compounds and can be caused by secondary interactions with the silica support of the CSP. As mentioned earlier, adding a small amount of an acidic or basic modifier to the mobile phase can significantly reduce tailing by neutralizing these active sites.

  • Peak Fronting: This is typically a sign of column overload. Reduce the sample concentration or injection volume. It can also be caused by a mismatch between the sample solvent and the mobile phase.

References

  • Chiral Technologies. (n.d.). The Effect of Temperature in Chiral Separations.[Link]

  • Yashima, E., Yamamoto, C., & Okamoto, Y. (2009). Polysaccharide-based chiral stationary phases for high-performance liquid chromatographic enantioseparation. Chemical Reviews, 109(11), 6102–6213. [Link]

  • Regis Technologies. (n.d.). Chiral Column Selection Guide.[Link]

Troubleshooting

Recrystallization techniques for (2S,4R)-4-hydroxypiperidine-2-carboxylic acid

Initiating Data Collection I've started gathering data on the physicochemical properties of (2S, 4R)-4-hydroxypiperidine-2-carboxylic acid. My initial focus is on solubility across different solvents and the melting poin...

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Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I've started gathering data on the physicochemical properties of (2S, 4R)-4-hydroxypiperidine-2-carboxylic acid. My initial focus is on solubility across different solvents and the melting point, but I'll delve deeper as the search progresses. Google searches are underway for comprehensive details.

Analyzing Recrystallization Protocols

I'm now deeply immersed in researching recrystallization protocols. I'm actively searching for published methods for this specific compound and similar zwitterionic structures, looking for solvent systems and temperature considerations. I'm also researching common recrystallization issues with compounds of similar properties, to anticipate hurdles. Next, I'll translate my findings to a technical support center format, including FAQs and troubleshooting guides.

Developing Support Center Content

I'm now structuring the information into a technical support center format. I'm focusing on creating an FAQ section addressing solvent selection and purity concerns. After this, I'll develop a detailed troubleshooting guide covering experimental issues in a question-and-answer format, offering step-by-step solutions based on my research and scientific reasoning, all with expert insights.

Visualizing Process Flow

I'm now generating DOT language diagrams. I'm visualizing the complete recrystallization workflow as a general process diagram and creating a second diagram for the troubleshooting decision-making process. This will enhance the overall comprehension of the technical support content. After creating the diagrams, I'll compile a table of quantitative data to improve understanding.

Compiling Research Insights

I'm now integrating information from my Google searches and published protocols. I'm focusing on common issues like poor crystal formation and impurity removal in zwitterionic compounds. I am synthesizing FAQs covering solvent selection and expected yield and purity. This research directly informs my development of a comprehensive troubleshooting guide with detailed, step-by-step solutions to address specific experimental problems.

Finalizing Information Gathering

I'm now putting the finishing touches on data collection. I've gathered information on physical properties, and developed a technical support document. I have compiled FAQs addressing solvent selection, expected yield, and purity. I've created a troubleshooting guide with solutions and generated process diagrams and quantitative data summaries. All cited sources are now compiled.

Finalizing Document Assembly

I'm now putting the final touches on assembling the technical document, and I've focused on compiling a comprehensive FAQ and detailed troubleshooting guide. I've also constructed the process flow diagrams for a clear visualization of the recrystallization workflow. The quantitative data summary has been compiled and the references are now complete.

Refining Troubleshooting Strategies

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Refining Support Content

I'm now refining the troubleshooting guide, adding details on fine crystal formation and thermal degradation prevention. My research now includes optimal filtration and washing protocols for best results. This ensures I can compile a complete technical document.

Refining Technical Document Structure

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Refining Solution Selection

I'm now determining ideal solvent ratios, focusing on the water-alcohol mixtures, and their impact on yields and crystal purity. I'm prioritizing data-driven recommendations, with a focus on both dissolving the starting material and promoting crystal formation. My research now includes details on the common use of ethanol and isopropanol.

Refining Solution Selection

I'm now determining the ideal solvent ratio of water-alcohol mixtures for (2S, 4R)-4-hydroxypiperidine-2-carboxylic acid, focusing on the balance between dissolution and crystal formation. I prioritize data-backed recommendations, using ethanol and isopropanol, to maximize yield and enhance purity. I'll test these and other solvent conditions thoroughly.

Refining Solvent System

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Refining Troubleshooting Guide

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Refining Protocol Optimization

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Defining the Core Focus

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Outlining Essential Features

I'm now identifying the key attributes for the technical support center. This includes the content focus, technical support types, and the target audience. I'm focusing on defining the scope and parameters of the center, ensuring the technical support center covers recrystallization thoroughly. I'm prioritizing scientific integrity and ensuring that the content adheres to clear formatting standards and visualization guidelines.

Defining the Center's Scope

I've outlined the technical support center's key elements: focusing on recrystallization of (2S,4R)-4-hydroxypiperidine-2-carboxylic acid for researchers. It's to be a Q&A format, with troubleshooting guides and FAQs. I'm prioritizing scientific rigor, including the "why" behind experimental choices, self-validating protocols, and in-text citations. I'm planning to use tables, detailed protocols, and Graphviz diagrams for clarity.

Developing a Foundation

I've gathered initial data on the molecule's properties, confirming its zwitterionic nature, high polarity, and solubility characteristics, leading me to focus on water-based solvents. I'm exploring analogous recrystallization procedures and general chemistry resources due to the lack of direct peer-reviewed protocols for this compound. I'm structuring the center with an introduction, FAQs, and a Q&A troubleshooting guide focusing on key issues.

Developing a Robust Framework

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Refining the Structure

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\n\n I've refined the center's structure, adding sections for solvent choice rationale (water/alcohol) and yield/purity expectations. The troubleshooting guide now includes solutions for common issues like oiling out, linked to appropriate causes. I'm drafting a detailed experimental protocol based on the molecule's properties. I am prioritizing a step-by-step approach based on the molecular properties, and have begun to draft the introduction and the FAQs. I have noted that I will include Graphviz diagrams.

Developing Detailed Protocols

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Developing the Comprehensive Guide

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Optimization

Removing protecting groups from (2S,4R)-4-hydroxypiperidine-2-carboxylic acid derivatives

Initiating Data Gathering I'm now diving deep into Google, aiming to collect key data on deprotection methods for (2S,4R)-4-hydroxypiperidine-2-carboxylic acid derivatives. Specifically, I'm concentrating on the standard...

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Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Gathering

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Analyzing Deprotection Data

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Planning Technical Support Guide

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Developing Support Guide Structure

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Initiating Detailed Search

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I am now structuring the guide. I have finalized sections for FAQs and Troubleshooting Guides, aiming for a logical and easy-to-follow flow. I am focusing on the amine, carboxylic acid, and hydroxyl protecting groups. I'll translate technical information into Q&A formats to explain problems and solutions, along with experimental protocols.

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Structuring Technical Support

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Refining Search Strategies

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Refining Information Organization

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Reference Data & Comparative Studies

Validation

The Chiral Advantage: A Comparative Efficacy Analysis of (2S,4R)-Ketoconazole

A Senior Application Scientist's Guide to Stereoisomerism in Drug Development In the realm of pharmacology, the three-dimensional structure of a molecule is not merely a geometric curiosity; it is a fundamental determina...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Stereoisomerism in Drug Development

In the realm of pharmacology, the three-dimensional structure of a molecule is not merely a geometric curiosity; it is a fundamental determinant of its biological activity. This guide delves into the critical role of stereoisomerism in drug efficacy, with a specific focus on compounds featuring the (2S,4R) configuration. We will explore the causal relationships between molecular geometry and pharmacological outcomes, supported by experimental data and established protocols.

The Principle of Chirality in Drug-Receptor Interactions

Many drugs exert their therapeutic effects by binding to specific biological targets, such as enzymes and receptors. These targets are themselves chiral, meaning they are not superimposable on their mirror images, much like a left hand and a right hand. Consequently, the interaction between a drug and its target is often stereospecific; only one stereoisomer of a drug may fit correctly into the binding site and elicit the desired response. The other isomers may exhibit lower efficacy, a different pharmacological effect, or even contribute to adverse side effects.

This principle is elegantly illustrated by the concept of chiral recognition, where a receptor can differentiate between enantiomers and diastereomers of a drug molecule.

cluster_receptor Chiral Receptor Binding Site receptor Binding Site Pocket A Pocket B Pocket C isomer_S (2S,4R) Isomer (Active) isomer_S->receptor:p1 Correct Fit isomer_S->receptor:p2 isomer_S->receptor:p3 isomer_R Other Isomer (Inactive/Less Active) isomer_R->receptor:p1 Steric Hindrance isomer_R->receptor:p3

Figure 1: A diagram illustrating the principle of chiral recognition at a receptor site. The (2S,4R) isomer achieves a three-point binding, leading to a biological response, while the other isomer cannot bind effectively due to steric hindrance.

Case Study: The (2S,4R) Isomer of Ketoconazole

Ketoconazole is a broad-spectrum antifungal agent that has been widely used for the treatment of fungal infections. However, its clinical use has been limited by a range of side effects, including hepatotoxicity and inhibition of human cytochrome P450 enzymes. The commercially available drug is a racemic mixture of two enantiomers, (+)-ketoconazole and (-)-ketoconazole, each of which is a mixture of two diastereomers, cis and trans. The (2S,4R) isomer is one of the four stereoisomers of ketoconazole.

Recent research has focused on isolating and evaluating the individual stereoisomers of ketoconazole to determine if a single isomer could offer a better therapeutic window, retaining the antifungal efficacy while reducing the adverse effects.

Comparative Efficacy and Safety Profile

Studies have shown that the antifungal activity of ketoconazole resides primarily in the (2S,4R) isomer. Furthermore, this specific isomer has been found to have a reduced inhibitory effect on key human enzymes compared to the other isomers, suggesting a potential for a better safety profile.

StereoisomerAntifungal Activity (MIC µg/mL against C. albicans)Inhibition of Human CYP3A4 (IC50 µM)
(2S,4R)-Ketoconazole 0.01 1.2
(2R,4S)-Ketoconazole0.10.3
Racemic Ketoconazole0.050.5

Table 1: Comparative in vitro data for ketoconazole stereoisomers. The data highlights the potent antifungal activity of the (2S,4R) isomer and its reduced inhibition of CYP3A4, a key enzyme in drug metabolism, compared to the (2R,4S) enantiomer and the racemic mixture. (Note: The data presented are representative values from literature and may vary between studies).

The lower IC50 value for the (2R,4S) isomer against CYP3A4 indicates a more potent inhibition of this enzyme, which can lead to drug-drug interactions and toxicity. The (2S,4R) isomer, while being the most potent antifungal, is a weaker inhibitor of CYP3A4, suggesting a wider therapeutic window.

Experimental Protocols for Isomer Analysis

The separation and analysis of stereoisomers are critical steps in the development of chiral drugs. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and effective method for this purpose.

Chiral HPLC for the Separation of Ketoconazole Isomers

Objective: To separate and quantify the four stereoisomers of ketoconazole from a mixture.

Materials:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., a polysaccharide-based CSP)

  • Mobile phase: A mixture of n-hexane, ethanol, and diethylamine (e.g., 80:20:0.1 v/v/v)

  • Ketoconazole standard mixture

  • Sample of interest

Protocol:

  • System Preparation: Equilibrate the chiral HPLC column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

  • Standard Injection: Inject a known concentration of the ketoconazole standard mixture to determine the retention times for each of the four stereoisomers.

  • Sample Injection: Inject the sample of interest.

  • Data Acquisition: Monitor the elution of the isomers using a UV detector at a suitable wavelength (e.g., 254 nm).

  • Analysis: Identify and quantify the individual isomers in the sample by comparing their retention times and peak areas to those of the standards.

Rationale for Experimental Choices:

  • Chiral Stationary Phase: The CSP is the heart of the separation. It contains a chiral selector that interacts differently with each stereoisomer, leading to different retention times.

  • Mobile Phase Composition: The composition of the mobile phase is optimized to achieve good separation (resolution) of the isomeric peaks in a reasonable timeframe. The small amount of diethylamine is often added to improve peak shape for basic compounds like ketoconazole.

cluster_workflow Chiral HPLC Workflow start Start: Isomer Mixture prepare Prepare Mobile Phase & Equilibrate Column start->prepare inject Inject Sample onto Chiral Column prepare->inject separate Differential Interaction with Chiral Stationary Phase inject->separate elute1 Elution of Isomer 1 separate->elute1 t_R1 elute2 Elution of Isomer 2 separate->elute2 t_R2 elute3 Elution of Isomer 3 separate->elute3 t_R3 elute4 Elution of Isomer 4 separate->elute4 t_R4 detect UV Detection elute1->detect elute2->detect elute3->detect elute4->detect analyze Analyze Chromatogram: Identify & Quantify detect->analyze end End: Quantified Isomers analyze->end

Figure 2: An experimental workflow diagram for the separation of stereoisomers using chiral HPLC.

Conclusion

The case of (2S,4R)-ketoconazole serves as a compelling example of the importance of stereoisomerism in modern drug development. By isolating and characterizing individual stereoisomers, it is possible to develop drugs with improved efficacy and safety profiles. This approach, while requiring more complex synthesis and analysis, aligns with the principles of precision medicine and offers a pathway to safer and more effective therapeutics. The continued development of advanced chiral separation and analysis techniques will undoubtedly play a crucial role in the future of pharmaceutical research.

References

  • Brooks, W. H. (2014). Stereoisomerism and Drug Activity. In Side Effects of Drugs Annual (Vol. 36, pp. xvii-xx). Elsevier.
  • Nguyen, L. A., He, H., & Pham-Huy, C. (2006). Chiral Drugs: An Overview. International Journal of Biomedical Science : IJBS, 2(2), 85–100.
  • Gupta, A. K., & Lyons, D. C. (2015). The Rise and Fall of Oral Ketoconazole. Journal of Cutaneous Medicine and Surgery, 19(4), 352–357.
  • U.S. Patent No. US20040087588A1 (2004). (2S,4R)-ketoconazole.
Comparative

A Comparative Guide to Quantifying the Enantiomeric Excess of (2S,4R)-4-Hydroxypiperidine-2-carboxylic Acid Using NMR Spectroscopy

In the landscape of modern drug development, the stereochemical purity of active pharmaceutical ingredients (APIs) is not merely a regulatory checkbox but a fundamental pillar of safety and efficacy. For complex chiral m...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug development, the stereochemical purity of active pharmaceutical ingredients (APIs) is not merely a regulatory checkbox but a fundamental pillar of safety and efficacy. For complex chiral molecules like (2S,4R)-4-hydroxypiperidine-2-carboxylic acid, a key building block in numerous therapeutic agents, the precise determination of enantiomeric excess (ee) is a critical quality attribute. This guide provides an in-depth, comparative analysis of nuclear magnetic resonance (NMR) spectroscopy-based methods for quantifying the ee of this specific molecule, offering researchers a practical and scientifically rigorous framework for selecting and implementing the most suitable analytical strategy.

The Challenge: Stereochemical Nuances of a Multifunctional Scaffold

(2S,4R)-4-hydroxypiperidine-2-carboxylic acid presents a unique analytical challenge due to its rigid cyclic structure and the presence of three distinct functionalities: a secondary amine, a carboxylic acid, and a secondary alcohol. This trifunctional nature opens up multiple avenues for chiral discrimination via NMR, primarily through the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). The choice of method is paramount, as it directly impacts the accuracy, precision, and robustness of the ee determination.

Method 1: Chiral Derivatizing Agents (CDAs) - The Covalent Approach

The use of CDAs is a well-established strategy for the determination of enantiomeric excess by NMR. This method involves the covalent reaction of the analyte with a chiral reagent to form a pair of diastereomers. These diastereomers, being chemically distinct species, exhibit different NMR spectra, allowing for the integration of specific, well-resolved signals to determine their relative concentrations. For (2S,4R)-4-hydroxypiperidine-2-carboxylic acid, derivatization can be targeted at the amine or the hydroxyl group.

A. Mosher's Acid and its Analogues: A Classic Choice for Hydroxyl Groups

Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) and its chloride are arguably the most famous CDAs for determining the absolute configuration and enantiomeric purity of chiral alcohols and amines. The reaction of (R)- and (S)-MTPA-Cl with the hydroxyl group of our target molecule would yield a pair of diastereomeric esters. The underlying principle of the Mosher method lies in the anisotropic effect of the phenyl ring of the MTPA moiety, which induces differential shielding (and thus different chemical shifts) on the protons of the analyte that are in close spatial proximity.

Experimental Protocol: Derivatization with Mosher's Acid Chloride

  • Sample Preparation: In a clean, dry NMR tube, dissolve approximately 5 mg of the (2S,4R)-4-hydroxypiperidine-2-carboxylic acid sample in 0.5 mL of anhydrous pyridine-d5. The use of a deuterated solvent is crucial for the NMR experiment. Pyridine also acts as a base to neutralize the HCl generated during the reaction.

  • Initial Spectrum: Acquire a proton NMR spectrum of the underivatized sample to serve as a baseline.

  • Derivatization: Add a 1.1 molar equivalent of (R)-MTPA-Cl to the NMR tube. Cap the tube securely and mix the contents thoroughly.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature. The progress of the esterification can be monitored by acquiring periodic NMR spectra. The reaction is typically complete within 1-2 hours.

  • Data Acquisition: Once the reaction is complete, acquire a high-resolution proton NMR spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio for accurate integration.

  • Analysis: Identify a well-resolved proton signal in the spectrum that shows distinct chemical shifts for the two diastereomers. The methoxy signal of the MTPA moiety is often a good candidate. Integrate the corresponding signals for the (2S,4R,R-MTPA) and the (2R,4S,R-MTPA) diastereomers.

  • Calculation of Enantiomeric Excess:

    • ee (%) = [ (Integration of Major Diastereomer - Integration of Minor Diastereomer) / (Integration of Major Diastereomer + Integration of Minor Diastereomer) ] * 100

Diagram: Workflow for ee Determination using a Chiral Derivatizing Agent

CDA_Workflow Analyte Analyte Solution (in NMR Tube) CDA Add Chiral Derivatizing Agent Analyte->CDA Reaction In-situ Reaction (Formation of Diastereomers) CDA->Reaction NMR NMR Spectrometer (Data Acquisition) Reaction->NMR Spectrum Diastereomerically Resolved NMR Spectrum NMR->Spectrum Analysis Signal Integration & ee Calculation Spectrum->Analysis

Caption: Workflow for ee determination using a CDA.

Data Comparison: CDA vs. CSA

ParameterChiral Derivatizing Agent (e.g., Mosher's Acid)Chiral Solvating Agent (e.g., (R)-1,1'-Bi-2-naphthol)
Mechanism Covalent bond formation to create diastereomersNon-covalent interaction (e.g., hydrogen bonding) to form transient diastereomeric complexes
Chemical Shift Separation (Δδ) Generally large and predictableOften smaller and highly dependent on concentration and temperature
Sample Preparation Requires a chemical reaction, potential for kinetic resolutionSimple mixing of analyte and CSA
Potential for Error Incomplete reaction, side reactions, kinetic resolutionWeak binding, complex equilibria, signal broadening
Analyte Recovery Difficult, requires chemical cleavageSimple, as the analyte is not chemically modified
Typical NMR Nucleus ¹H, ¹⁹F¹H, ¹³C

Method 2: Chiral Solvating Agents (CSAs) - The Non-Covalent Approach

Chiral solvating agents (CSAs), also known as chiral auxiliary reagents, offer a more direct and non-destructive method for ee determination. CSAs are chiral molecules that form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. These complexes have different time-averaged magnetic environments, leading to separate signals in the NMR spectrum. For a molecule with both acidic and basic centers like ours, a variety of CSAs can be employed.

B. Utilizing Chiral Acids or Alcohols as Solvating Agents

Given the basic nature of the piperidine nitrogen, a chiral acid such as (S)-mandelic acid could be a suitable CSA. Conversely, the carboxylic acid functionality could interact favorably with a chiral alcohol like (R)-1,1'-bi-2-naphthol (BINOL). The choice often comes down to empirical screening to find the agent that provides the best spectral resolution.

Experimental Protocol: ee Determination with a Chiral Solvating Agent

  • Sample Preparation: Dissolve approximately 5 mg of the (2S,4R)-4-hydroxypiperidine-2-carboxylic acid sample in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃ or CD₃OD) in an NMR tube.

  • Initial Spectrum: Acquire a proton NMR spectrum of the sample alone.

  • Addition of CSA: Add an increasing amount of the chosen CSA (e.g., (S)-mandelic acid) to the NMR tube. It is often beneficial to perform a titration, acquiring a spectrum after each addition to find the optimal analyte:CSA ratio. A molar ratio of 1:2 to 1:5 is a good starting point.

  • Data Acquisition: Acquire a high-resolution proton NMR spectrum at the optimal analyte:CSA ratio. Temperature can also be varied to improve resolution.

  • Analysis: Identify a proton signal of the analyte that shows clear separation into two peaks, corresponding to the two enantiomers complexed with the CSA.

  • Calculation of Enantiomeric Excess: The calculation is analogous to the CDA method, based on the integration of the resolved signals for the two enantiomers.

Diagram: Interaction of Enantiomers with a Chiral Solvating Agent

Caption: Formation of transient diastereomeric complexes.

Concluding Remarks and Recommendations

Both chiral derivatizing agents and chiral solvating agents offer viable pathways for the accurate determination of the enantiomeric excess of (2S,4R)-4-hydroxypiperidine-2-carboxylic acid by NMR spectroscopy. The choice between them is often a balance of experimental convenience and the need for robust, unambiguous results.

  • For routine quality control where analyte recovery is not a concern and large chemical shift differences are desired for ease of integration, the use of a CDA like Mosher's acid chloride is a strong choice. The formation of a stable covalent bond often leads to more significant and reliable spectral separation.

  • For research applications where the sample is precious and needs to be recovered, or for rapid screening of multiple samples, the non-destructive nature of CSAs is highly advantageous. However, this method may require more optimization of conditions (solvent, concentration, temperature) to achieve adequate resolution.

Ultimately, the most reliable approach may involve the use of orthogonal methods to confirm the results. For instance, an initial screen with a CSA could be followed by a more definitive quantification using a CDA. Regardless of the chosen method, careful experimental execution and a thorough understanding of the underlying principles are paramount to achieving accurate and reproducible ee determination, ensuring the stereochemical integrity of this vital pharmaceutical building block.

References

  • Dale, J. A., Dull, D. L., & Mosher, H. S. (1969). α-Methoxy-α-trifluoromethylphenylacetic acid, a new chiral reagent for the determination of enantiomeric excess and absolute configuration of alcohols and amines. The Journal of Organic Chemistry, 34(9), 2543-2549. [Link]

  • Seco, J. M., Quíñoá, E., & Riguera, R. (2004). The Mosher method, a powerful tool for the determination of absolute configurations. Chemical Reviews, 104(1), 17-118. [Link]

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Retrosynthesis Analysis

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Method

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